molecular formula C14H17ClN2O4 B8308720 4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline

4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline

Cat. No. B8308720
M. Wt: 312.75 g/mol
InChI Key: XOCYVGVYDMKJRM-UHFFFAOYSA-N
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Patent
US06294532B1

Procedure details

A solution of 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4-one (930 mg, 3.2 mmol) in thionyl chloride (15 ml) containing DMF (150 μl) was heated at 60° C. for 1.5 hours. The volatiles were removed by evaporation. The residue was dissolved in methylene chloride, the solution was cooled to 5° C. and adjusted to pH8 by the addition of 5% aqueous sodium hydrogen carbonate solution. The organic layer was separated, washed with brine, dried (MgSO4), filtered and the volatiles were removed under vacuum. The residue was purified by column chromatography eluting with ethyl acetate to give 4-chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline (863 mg, 87%).
Quantity
930 mg
Type
reactant
Reaction Step One
Name
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH3:20])[N:9]=[CH:8][NH:7][C:6]2=O.CN(C=O)C.S(Cl)([Cl:29])=O>>[Cl:29][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH3:20])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OCCOCCOC)=O
Name
Quantity
150 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5° C.
ADDITION
Type
ADDITION
Details
adjusted to pH8 by the addition of 5% aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCOCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 863 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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